molecular formula C15H13N3O3 B12223033 3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B12223033
M. Wt: 283.28 g/mol
InChI Key: FESCFYWMUFZFIH-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl and methyl groups in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then cyclized with hydrazine hydrate to yield the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • 2-Methoxyphenyl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Uniqueness

3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, while the carboxylic acid moiety allows for further functionalization and derivatization.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

3-(2-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C15H13N3O3/c1-9-11(15(19)20)7-16-14-12(8-17-18(9)14)10-5-3-4-6-13(10)21-2/h3-8H,1-2H3,(H,19,20)

InChI Key

FESCFYWMUFZFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=C(C=NN12)C3=CC=CC=C3OC)C(=O)O

Origin of Product

United States

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